molecular formula C10H14ClNO2 B14745558 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride CAS No. 1077-83-4

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride

Cat. No.: B14745558
CAS No.: 1077-83-4
M. Wt: 215.67 g/mol
InChI Key: IKXPRLSAYACNKA-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride is a synthetic compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and transition metal catalysts . The reactions often require specific conditions such as controlled temperature, pressure, and inert atmosphere to achieve the desired products.

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the production of interferon-gamma (IFN-γ) in a murine model of pulmonary allergic inflammation . This suggests that the compound may modulate immune responses and inflammation through cytokine production and other immunomodulatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride is unique due to its specific methoxy and hydroxyl substitutions, which confer distinct biological activities and chemical reactivity. These substitutions make it a valuable compound for developing novel therapeutic agents and studying various biological processes.

Properties

CAS No.

1077-83-4

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-13-9-3-2-7-4-5-11-6-8(7)10(9)12;/h2-3,11-12H,4-6H2,1H3;1H

InChI Key

IKXPRLSAYACNKA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CCNC2)C=C1)O.Cl

Origin of Product

United States

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